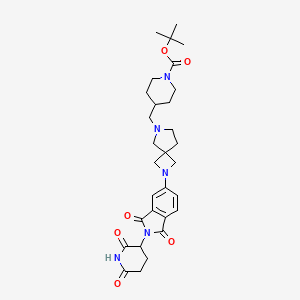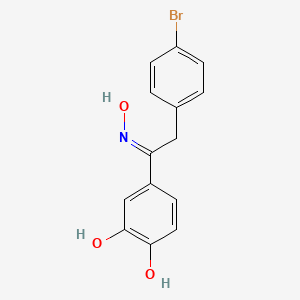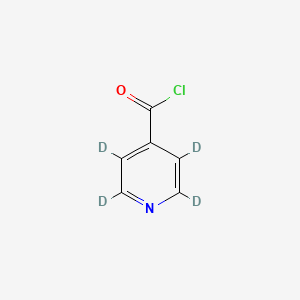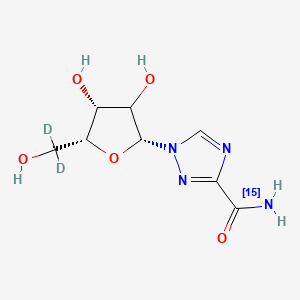
Tubulin polymerization-IN-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-45 is a small molecule compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-45 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:
Formation of the Core Structure: This often involves the use of aromatic compounds and their functionalization through reactions such as nitration, reduction, and halogenation.
Coupling Reactions: Key intermediates are coupled using reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions).
Final Functionalization: The final steps involve introducing specific functional groups that are critical for the compound’s activity, often through reactions like amination or esterification
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-45 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Tubulin polymerization-IN-45 has a wide range of applications in scientific research:
Chemistry: Used as a probe to study the dynamics of microtubule polymerization and depolymerization.
Biology: Helps in understanding cell division, intracellular transport, and the role of microtubules in maintaining cell shape.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt cell division.
Mechanism of Action
Tubulin polymerization-IN-45 exerts its effects by binding to the tubulin protein, preventing it from polymerizing into microtubules. This disruption of microtubule formation interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound specifically targets the colchicine binding site on tubulin, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4 (CA-4): A potent tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another well-known tubulin inhibitor that binds to the same site on tubulin.
Vinblastine: A microtubule-destabilizing agent used in cancer therapy .
Uniqueness
Tubulin polymerization-IN-45 is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy compared to other tubulin inhibitors. Its distinct chemical structure allows for better pharmacokinetic properties and reduced toxicity, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-26-12-7-8-19(27-2)17(9-12)22-20(25)18-10-16(23-24-18)14-11-21-15-6-4-3-5-13(14)15/h3-11,21H,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
IQZQYSAVOSGJFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)










![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
